molecular formula C20H18N2O4S B2819998 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid CAS No. 1432681-64-5

3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid

Cat. No.: B2819998
CAS No.: 1432681-64-5
M. Wt: 382.43
InChI Key: PNMXBUITAJMYQT-UHFFFAOYSA-N
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Description

The compound 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid (CAS: 1432681-64-5) is a heterocyclic molecule featuring an indole core linked to a tetrahydropyridine ring via a sulfonyl bridge, which is further attached to a benzoic acid group. Its molecular formula is C₂₀H₁₈N₂O₄S, with a molecular weight of 382.43 g/mol . However, its exact biological targets and mechanisms remain under investigation.

Properties

IUPAC Name

3-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(24)15-4-3-5-16(12-15)27(25,26)22-10-8-14(9-11-22)18-13-21-19-7-2-1-6-17(18)19/h1-8,12-13,21H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMXBUITAJMYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Sulfonamide Bond Formation

The sulfonamide linkage between the benzoic acid and tetrahydropyridine-indole moieties is typically synthesized via nucleophilic substitution. A chlorosulfonyl benzoic acid derivative reacts with the amine group of 4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Example Reaction:

3-(Chlorosulfonyl)benzoic acid+4-(1H-Indol-3-yl)-1,2,3,6-tetrahydropyridineBaseTarget Compound+HCl\text{3-(Chlorosulfonyl)benzoic acid} + \text{4-(1H-Indol-3-yl)-1,2,3,6-tetrahydropyridine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Key Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Yield: 60–85% (analogous reactions)

Halogenation

Bromination or iodination at the indole’s 5-position is feasible using N-bromosuccinimide (NBS) or iodine in acetic acid .

Example:

Target Compound+NBSAcetic Acid5-Bromo Derivative\text{Target Compound} + \text{NBS} \xrightarrow{\text{Acetic Acid}} \text{5-Bromo Derivative}

  • Yield: ~70% (based on similar indole systems)

Cyclocondensation

Indole derivatives readily participate in cyclocondensation reactions with aldehydes or ketones to form fused polyheterocycles. For example, reaction with benzaldehyde under acidic conditions generates spirocyclic derivatives .

Reactivity of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine ring undergoes characteristic reactions:

Oxidation

Catalytic hydrogenation or oxidation with m-chloroperbenzoic acid (mCPBA) converts the tetrahydropyridine to a fully saturated piperidine ring .
Impact: Alters conformational flexibility and bioactivity .

N-Functionalization

The secondary amine in the tetrahydropyridine can be alkylated or acylated. For example, reaction with methyl iodide forms a quaternary ammonium salt .

Benzoic Acid Derivatives

The carboxylic acid group participates in typical reactions:

Esterification

Reaction with ethanol in the presence of H2_2SO4_4 yields the ethyl ester .

Target Compound+EtOHH2SO4Ethyl Ester+H2O\text{Target Compound} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Ester} + \text{H}_2\text{O}

  • Yield: >90% (based on analogous benzoic acid esters)

Amide Formation

Coupling with amines (e.g., glycine methyl ester) using HATU or DCC produces amide derivatives .

Stability and Degradation

  • Hydrolysis: The sulfonamide bond is stable under physiological pH but hydrolyzes under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions .

  • Thermal Stability: Decomposes above 250°C, releasing SO2_2 and indole fragments .

Research Findings

  • Synthetic Optimization: Microwave-assisted synthesis reduces reaction time for sulfonamide formation from 12 hours to 30 minutes .

  • Selectivity: Electrophilic substitution on the indole ring occurs preferentially at the 5-position due to steric hindrance from the sulfonyl group .

Scientific Research Applications

3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid is a compound of significant interest in various scientific research applications. This article explores its applications, focusing on its pharmacological potential, structural properties, and case studies that illustrate its utility in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid compounds exhibit anticancer properties. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, research has shown that similar compounds can inhibit the activity of specific kinases involved in tumorigenesis.

Neuroprotective Effects

The indole and tetrahydropyridine components are known for their neuroprotective effects. Compounds with these structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert their effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways. Given the structure of this compound, it is hypothesized that this compound could similarly exhibit antimicrobial properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of various indole-based compounds and their evaluation against cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed significant inhibition of cell proliferation in breast cancer models (IC50 values in the low micromolar range) .

Case Study 2: Neuroprotective Effects

In another investigation published in Neuropharmacology, researchers evaluated the neuroprotective effects of tetrahydropyridine derivatives. The study highlighted that these compounds could protect against oxidative stress-induced neuronal death in vitro and improve cognitive functions in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism by which 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole ring, in particular, is known to bind to various receptors with high affinity, which can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name & Source Core Structure Key Functional Groups Biological Target/Activity
Target Compound Indole-tetrahydropyridine + sulfonylbenzoic acid Benzoic acid, sulfonyl bridge Undefined (potential 5-HT6/SERT affinity)
4-{[5-Methoxy-3-(1,2,3,6-THP-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (Compound 25) Indole-tetrahydropyridine + sulfonylisoquinoline Isoquinoline, methoxy group Potent 5-HT6 receptor antagonist
Sodium Salt of 3-[2-(Methoxypropoxy-pyridinyl)methanesulfinyl-benzimidazole-sulfonyl]benzoic acid (Compound 9e) Benzimidazole-pyridine + sulfonylbenzoic acid Sodium carboxylate, methoxypropoxy group Enhanced solubility (likely proton pump inhibitor)
Biotinylated SERT Ligand IDT785 Indole-tetrahydropyridine + PEG-biotin linker Biotin-PEG5000, isoindoline-1,3-dione Serotonin transporter (SERT) probe
Pyrrolidine-2,5-dione Derivatives (Compounds 4–12) Indole-tetrahydropyridine + pyrrolidine-dione Pyrrolidine-2,5-dione, azaindole Serotonin transporter (SERT) modulators

Pharmacological and Functional Insights

Target Compound vs. 5-HT6 Antagonist (Compound 25) Structural Difference: The target compound substitutes the isoquinoline group in Compound 25 with a benzoic acid. However, the carboxylic acid could enhance solubility or enable salt formation for improved bioavailability. Target Specificity: Compound 25 exhibits nanomolar affinity for 5-HT6 receptors, while the target compound’s activity remains unconfirmed but is hypothesized to share partial 5-HT6/SERT modulation due to structural overlap .

Comparison with Sodium Salt Derivative (Compound 9e) Sodium Carboxylate vs. Free Acid: The sodium salt in Compound 9e improves aqueous solubility, a critical factor for oral bioavailability. In contrast, the free benzoic acid in the target compound may require prodrug strategies for optimal delivery.

Biotinylated Probe (IDT785) Functionalization: IDT785 incorporates a biotin-PEG linker for diagnostic applications (e.g., pull-down assays), whereas the target compound lacks such modifications. Utility: The benzoic acid group in the target compound may serve as a chemical handle for conjugation, analogous to IDT785’s isoindoline-dione linker .

SERT-Targeting Pyrrolidine-dione Derivatives Core Modifications: The pyrrolidine-2,5-dione moiety in these derivatives replaces the benzoic acid, introducing rigidity and hydrogen-bonding capacity. Pharmacological Effect: These derivatives demonstrate submicromolar SERT affinity, suggesting that the indole-tetrahydropyridine scaffold is versatile for monoamine transporter modulation. The target compound’s sulfonylbenzoic acid group may similarly influence SERT binding but with distinct steric/electronic effects .

Biological Activity

Structure

The compound can be broken down into several key components:

  • Indole moiety : Known for its diverse biological activities.
  • Tetrahydropyridine ring : Often associated with neuroactive properties.
  • Sulfonyl group : Contributes to the compound's pharmacological profile.

Molecular Formula

The molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, indicating a complex structure with potential for multiple interactions in biological systems.

Research indicates that compounds similar to 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid may exhibit various mechanisms of action:

  • Dopamine Receptor Modulation : Some derivatives have been identified as ligands for dopamine receptors, which are crucial in treating neurological disorders like Parkinson's disease .
  • Enzyme Inhibition : Compounds featuring sulfonyl groups often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, which play roles in neurodegenerative diseases and metabolic processes .
  • Antimicrobial Activity : Research has shown that related compounds can exhibit antibacterial properties against various strains, suggesting potential applications in treating infections .

Pharmacological Effects

The pharmacological effects of this compound can be categorized into several areas:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Properties : The presence of the sulfonyl group is often linked to anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.
  • Anticancer Potential : Initial studies suggest that derivatives may inhibit cancer cell proliferation through various pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Dopamine D2 Receptor Ligands : A study focused on the synthesis and evaluation of tetrahydropyridine-indole derivatives showed promising results as dopamine D2 receptor ligands, indicating potential therapeutic applications in neuropsychiatric disorders .
  • Enzyme Inhibition Studies : Research highlighted the strong inhibitory effects of certain sulfonamide derivatives on urease and AChE. For instance, specific compounds exhibited IC50 values significantly lower than standard inhibitors, suggesting high potency .
  • Antibacterial Screening : A variety of synthesized compounds were tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .

Data Table

Below is a summary table of some biological activities associated with related compounds:

Activity TypeRelated CompoundsObserved EffectsReference
Dopamine ReceptorTetrahydropyridine derivativesLigand binding affinity
Enzyme InhibitionSulfonamide derivativesIC50 values ranging from 1.13 µM to 6.28 µM for urease inhibition
AntibacterialIndole-sulfonamide derivativesModerate to strong activity against multiple strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid, and how can reaction yields be improved?

  • Methodology :

  • Utilize coupling reactions between sulfonyl chloride intermediates and benzoic acid derivatives under inert atmospheres (e.g., nitrogen). For example, describes a sulfonylation step using NaHCO₃ in CH₃CN/H₂O to stabilize reactive intermediates .
  • Optimize solvent systems (e.g., acetonitrile/water mixtures) and temperature gradients to enhance regioselectivity and reduce side products.
  • Monitor progress via TLC or HPLC, referencing protocols in for impurity profiling .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for molecular confirmation.
  • Use single-crystal X-ray diffraction (as in ) to resolve ambiguities in stereochemistry or bond connectivity .
  • Apply reversed-phase HPLC with UV detection (210–254 nm) to quantify impurities, referencing pharmacopeial standards in .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodology :

  • Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Evaluate cytotoxicity via MTT assays in cancer cell lines, comparing results to structurally related indole-sulfonamide derivatives (e.g., ’s antitumor agents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the indole-tetrahydropyridine moiety in target binding?

  • Methodology :

  • Synthesize analogs with substitutions on the indole nitrogen or tetrahydropyridine ring (e.g., methyl, trifluoromethyl groups). Compare bioactivity data to identify critical pharmacophores.
  • Use molecular docking simulations with homology models of target proteins (e.g., kinases), referencing ’s SAR strategies for indole derivatives .
  • Validate binding hypotheses via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Q. What analytical strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodology :

  • Replicate experiments under standardized conditions (e.g., cell culture media, assay pH) to isolate variables.
  • Perform meta-analyses of published data, prioritizing studies with rigorous impurity controls (e.g., ’s pharmacopeial guidelines) .
  • Investigate off-target effects using proteome-wide profiling (e.g., affinity pulldown coupled with LC-MS/MS).

Q. How can stereochemical instability in the tetrahydropyridine ring be addressed during formulation?

  • Methodology :

  • Characterize epimerization kinetics via chiral HPLC under stress conditions (e.g., elevated temperature, pH extremes), as noted in for similar compounds .
  • Stabilize the ring conformation using co-crystallization with cyclodextrins or ionic liquids.
  • Apply dynamic NMR to monitor conformational changes in real-time.

Q. What computational methods predict the compound’s metabolic stability and potential drug-drug interactions?

  • Methodology :

  • Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate permeability, CYP450 inhibition, and half-life.
  • Cross-reference with experimental microsomal stability assays (e.g., liver microsomes + NADPH cofactor).
  • Compare results to structurally related sulfonamide benzoic acids in –16 .

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